Cas no 77547-10-5 (4-(morpholine-4-sulfonyl)benzaldehyde)

4-(Morpholine-4-sulfonyl)benzaldehyde is a versatile aromatic aldehyde featuring a morpholine sulfonyl substituent at the para position. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its dual functional groups, which enable selective reactivity in cross-coupling, condensation, and nucleophilic addition reactions. The morpholine sulfonyl moiety enhances solubility in polar solvents and can influence electronic properties, making it useful in the development of bioactive molecules or advanced materials. Its well-defined structure and stability under various reaction conditions make it a reliable intermediate for constructing complex heterocycles or functionalized aromatic systems. Suitable for controlled functionalization, it is often employed in medicinal chemistry and material science applications.
4-(morpholine-4-sulfonyl)benzaldehyde structure
77547-10-5 structure
Product Name:4-(morpholine-4-sulfonyl)benzaldehyde
CAS No:77547-10-5
MF:C11H13NO4S
MW:255.29022192955
CID:1787315
PubChem ID:39733778
Update Time:2025-11-01

4-(morpholine-4-sulfonyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(MORPHOLINE-4-SULFONYL)-BENZALDEHYDE
    • 4-morpholin-4-ylsulfonylbenzaldehyde
    • 4-(morpholine-4-sulfonyl)benzaldehyde
    • CS-0455640
    • DB-184049
    • NGHPZJANMYNWNT-UHFFFAOYSA-N
    • EN300-111016
    • 77547-10-5
    • 4-(4-Morpholinylsulfonyl)benzaldehyde
    • PD193867
    • NS-03869
    • SCHEMBL847277
    • CDA54710
    • 4-(morpholinosulfonyl)benzaldehyde
    • DTXSID80653795
    • AKOS023553691
    • Inchi: 1S/C11H13NO4S/c13-9-10-1-3-11(4-2-10)17(14,15)12-5-7-16-8-6-12/h1-4,9H,5-8H2
    • InChI Key: NGHPZJANMYNWNT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C=O)=CC=1)(N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 255.05652907g/mol
  • Monoisotopic Mass: 255.05652907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 72.1Ų

4-(morpholine-4-sulfonyl)benzaldehyde Pricemore >>

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4-(morpholine-4-sulfonyl)benzaldehyde Related Literature

Additional information on 4-(morpholine-4-sulfonyl)benzaldehyde

Recent Advances in the Application of 4-(Morpholine-4-sulfonyl)benzaldehyde (CAS: 77547-10-5) in Chemical Biology and Pharmaceutical Research

4-(Morpholine-4-sulfonyl)benzaldehyde (CAS: 77547-10-5) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural features and reactivity. This compound, characterized by the presence of a morpholine sulfonyl group and an aldehyde functionality, has been increasingly utilized in the synthesis of bioactive molecules, drug candidates, and chemical probes. Recent studies highlight its potential in targeting various biological pathways, making it a compound of significant interest in drug discovery and development.

One of the key applications of 4-(morpholine-4-sulfonyl)benzaldehyde is its role in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of inhibitors for the p53-MDM2 interaction, a critical target in cancer therapy. The aldehyde group serves as a reactive handle for further derivatization, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.

In addition to its use in PPI modulation, 4-(morpholine-4-sulfonyl)benzaldehyde has been employed in the design of covalent inhibitors. Researchers have exploited the electrophilic nature of the aldehyde group to target nucleophilic residues in enzymes, such as cysteine or lysine, leading to irreversible inhibition. A recent study in ACS Chemical Biology showcased its application in the development of covalent inhibitors for kinases, a class of enzymes implicated in numerous diseases, including cancer and inflammatory disorders.

The compound's morpholine sulfonyl moiety also contributes to its pharmacological properties by improving solubility and bioavailability. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 4-(morpholine-4-sulfonyl)benzaldehyde exhibited enhanced pharmacokinetic profiles compared to their non-sulfonylated counterparts. This finding underscores the importance of the morpholine sulfonyl group in optimizing drug-like properties.

Beyond its therapeutic applications, 4-(morpholine-4-sulfonyl)benzaldehyde has found utility in chemical biology as a fluorescent probe. Its aldehyde group can be conjugated to biomolecules, enabling the visualization of cellular processes. A 2023 publication in Chemical Communications described its use in the development of turn-on fluorescent probes for detecting reactive oxygen species (ROS) in live cells, providing a valuable tool for studying oxidative stress-related diseases.

In summary, 4-(morpholine-4-sulfonyl)benzaldehyde (CAS: 77547-10-5) represents a multifunctional scaffold with broad applications in drug discovery and chemical biology. Its unique combination of reactivity and pharmacological properties makes it a valuable asset for researchers aiming to develop novel therapeutics and probes. Future studies are expected to further explore its potential in targeting undruggable pathways and addressing unmet medical needs.

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